UNC2025

Catalog No.
S548057
CAS No.
1429881-91-3
M.F
C28H40N6O
M. Wt
476.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC2025

CAS Number

1429881-91-3

Product Name

UNC2025

IUPAC Name

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol

Molecular Formula

C28H40N6O

Molecular Weight

476.66

InChI

InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31)

InChI Key

MJSHVHLADKXCML-RQNOJGIXSA-N

SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C

solubility

Soluble in DMSO, not in water

Synonyms

UNC2025, UNC2025, UNC 2025

The exact mass of the compound (1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is 476.32636 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UNC2025 (CAS 1429881-91-3) is an ATP-competitive dual inhibitor of MERTK and FLT3 kinases, engineered specifically to overcome the pharmacokinetic limitations of early-generation TAM (Tyro3, Axl, Mer) family probes. For procurement professionals and translational researchers, UNC2025 represents a critical transition from purely in vitro tool compounds to in vivo-ready agents. It is characterized by 100% oral bioavailability, sub-nanomolar target potency, and a kinetic aqueous solubility of 38 μg/mL, making it a highly reliable material for advanced preclinical oncology models, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) research workflows [1].

Substituting UNC2025 with older in-class analogs like UNC1062 or broad-spectrum tyrosine kinase inhibitors fundamentally compromises in vivo experimental integrity. First-generation MERTK inhibitors typically suffer from severe drug metabolism and pharmacokinetics (DMPK) liabilities, such as high systemic clearance and poor oral exposure, rendering them unviable for sustained animal dosing. Furthermore, generic TAM inhibitors lack the structural refinements necessary to distinguish between MERTK and closely related kinases like AXL or TYRO3. Procuring UNC2025 ensures access to a compound with a specifically engineered pyrrolo[2,3-d]pyrimidine scaffold that eliminates these metabolic hotspots, providing reliable, formulation-friendly oral dosing and precise target engagement without confounding pan-TAM toxicity [1].

In Vivo Pharmacokinetics and Oral Bioavailability

A primary driver for selecting UNC2025 over its predecessor UNC1062 or intermediate analogs (e.g., Analog 9) is its quantitative pharmacokinetic profile. UNC2025 achieves 100% oral bioavailability and a prolonged half-life, resolving the rapid clearance issues that limited earlier compounds strictly to in vitro use [1].

Evidence DimensionOral Bioavailability and Systemic Clearance
Target Compound DataUNC2025: 100% oral bioavailability, clearance of 9.2 mL/min/kg, half-life of 3.8 h
Comparator Or BaselineAnalog 9 / UNC1062: 25% oral bioavailability, high clearance of 103 mL/min/kg
Quantified Difference4-fold increase in oral bioavailability and >10-fold reduction in systemic clearance
ConditionsIn vivo murine pharmacokinetic models following oral (po) and intravenous (iv) administration

Guarantees sustained therapeutic exposure in animal models via simple oral dosing, eliminating the need for continuous infusion or complex delivery vehicles.

Intra-Family Kinase Selectivity (MERTK vs. AXL/TYRO3)

While many inhibitors target the entire TAM family indiscriminately, UNC2025 was specifically engineered for MERTK over AXL and TYRO3. In cellular assays measuring phospho-protein readouts, UNC2025 demonstrates quantified selectivity, ensuring that observed phenotypic effects are driven by MERTK/FLT3 inhibition rather than pan-TAM suppression [1].

Evidence DimensionCellular IC50 for Kinase Phosphorylation
Target Compound DataUNC2025: MERTK IC50 = 2.7 nM (Enzymatic IC50 = 0.74 nM)
Comparator Or BaselineAXL (IC50 = 122 nM) and TYRO3 (IC50 = 301 nM)
Quantified Difference>45-fold selectivity for MERTK over AXL, and >100-fold selectivity over TYRO3 in cellular assays
ConditionsCell-based phospho-protein inhibition assays

Critical for researchers who need to isolate MERTK-specific biological mechanisms without the confounding variables of AXL or TYRO3 inhibition.

Aqueous Solubility and Formulation Compatibility

The structural evolution from UNC1062 to UNC2025 involved the strategic removal of a high-melting-point sulfonamide group and the incorporation of a basic N-methyl piperazine moiety. This modification transformed the compound's physical properties, allowing the hydrochloride salt of UNC2025 to achieve practical solubility in standard physiological solutions[1].

Evidence DimensionKinetic Aqueous Solubility
Target Compound DataUNC2025 (HCl salt): Soluble in normal saline (38 μg/mL at pH 7.4)
Comparator Or BaselineUNC1062: Poor solubility requiring harsh, complex organic excipients
Quantified DifferenceTransition from formulation-prohibitive to readily soluble in standard normal saline
ConditionsKinetic solubility testing in normal saline at physiological pH (7.4)

Allows for well-tolerated in vivo administration using simple saline vehicles, minimizing vehicle-induced toxicity or artifacts in sensitive animal models.

In Vivo Efficacy Modeling for Acute Leukemias

Due to its 100% oral bioavailability and low clearance, UNC2025 is a strictly validated choice for prolonged xenograft studies in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). It allows for once-daily oral dosing regimens that maintain continuous target suppression of MERTK and FLT3 in bone marrow leukemic blasts, a critical requirement for translational oncology research [1].

Translational Pharmacodynamic (PD) Biomarker Assays

The established aqueous solubility of UNC2025 in normal saline facilitates precise, reproducible dosing in vivo. This makes it a primary reference compound for establishing pharmacodynamic biomarkers, such as the dose-dependent reduction of phospho-MERTK and downstream signaling proteins (STAT6, AKT, ERK1/2) in patient-derived xenograft (PDX) models[1].

Selective TAM-Family Mechanistic Deconvolution

Because UNC2025 exhibits a >45-fold selectivity for MERTK over AXL and >100-fold over TYRO3, it is highly valuable for in vitro screening panels designed to deconvolute the specific roles of individual TAM receptors in tumor immune evasion, macrophage polarization, and chemoresistance [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

476.32636

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Zhang W, DeRyckere D, Hunter D, Liu J, Stashko M, Minson KA, Cummings C, Lee M, Glaros TG, Newton DL, Sather S, Zhang D, Kireev DB, Janzen WP, Earp HS, Graham DK, Frye SV, Wang X. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. J Med Chem. 2014 Jul 28. [Epub ahead of print] PubMed PMID: 25068800.

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